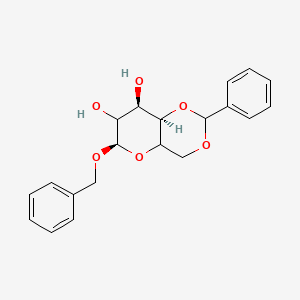

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

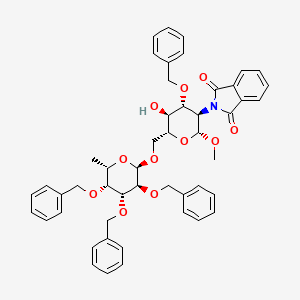

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside (BBG) is an aromatic glycoside, which is a type of carbohydrate. BBG has a wide range of applications in scientific research and has been used to study the biochemical and physiological effects of a variety of compounds. BBG is a useful tool for studying the structure and function of biological molecules, as it can be used to synthesize a range of compounds and to study their interactions with other molecules.

Wissenschaftliche Forschungsanwendungen

Synthesis of Glycosides

Specific Scientific Field

This application falls under the field of Organic Chemistry , specifically in the synthesis of glycosides .

Summary of the Application

“Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside” is used as a building block in the synthesis of glycosides . Glycosides are key donor intermediates for activation in glycosylation reactions and are known for their great stability .

Methods of Application or Experimental Procedures

The preparation of p-Tolyl 1-thio-4,6-O-benzylidene-2,3-di-O-benzyl-beta-D-pyranoses of glucose, galactose, and mannose are described . The procedure involves the exploitation of simple reactions and crystallization techniques, having a chromatographic purification for the last step only .

Results or Outcomes

The presence of a benzylidene moiety confers to the molecule a double advantage: it can influence the stereochemistry of the glycosylation reaction and can be selectively opened to generate different species having a free secondary hydroxyl group .

Influence of Protecting Groups on the Reactivity and Selectivity of Glycosylation

Specific Scientific Field

This application is also part of Organic Chemistry , focusing on the reactivity and selectivity of glycosylation .

Summary of the Application

The 4,6-O-Benzylidene acetal method is used for the preparation of beta-mannopyranosides . The protecting groups on the glycosyl donors have a significant influence on the stereoselectivity of the glycosylation .

Methods of Application or Experimental Procedures

In ether solution with a 4,6-O-Benzylidene protected donor carrying a benzyl ether at O3 and a silyl ether at O2, premixing the donor and acceptor prior to addition of the triflic anhydride activating agent gave predominantly the alpha-mannopyranoside .

Results or Outcomes

The results showed that the stereoselectivity of the glycosylation could be controlled by the sequence of addition of the reactants . This finding has significant implications for the synthesis of complex carbohydrates .

Preparation of Thioglycosides

Specific Scientific Field

This application is in the field of Organic Chemistry , specifically in the preparation of thioglycosides .

Summary of the Application

“Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside” is used in the preparation of p-Tolyl 1-thio-4,6-O-benzylidene-2,3-di-O-benzyl-beta-D-pyranoses of glucose, galactose, and mannose . Thioglycosides are key donor intermediates for their activation in glycosylation reactions and are known for their great stability .

Methods of Application or Experimental Procedures

The procedure involves the exploitation of simple reactions and crystallization techniques, having a chromatographic purification for the last step only .

Results or Outcomes

Influence of Protecting Groups on the Reactivity and Selectivity of Glycosylation

Specific Scientific Field

This application is part of Organic Chemistry , focusing on the reactivity and selectivity of glycosylation .

Summary of the Application

In ether solution with a 4,6-O-Benzylidene protected donor carrying a benzyl ether at O3 and a silyl ether at O2, the sequence of addition of the reactants can control the stereoselectivity of the glycosylation .

Methods of Application or Experimental Procedures

Premixing the donor and acceptor prior to addition of the triflic anhydride activating agent gave predominantly the alpha-mannopyranoside, whereas addition of the acceptor to the preformed mixture of the donor and the triflic anhydride resulted in the opposite stereoselectivity .

Eigenschaften

IUPAC Name |

(6R,8R,8aR)-2-phenyl-6-phenylmethoxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22O6/c21-16-17(22)20(23-11-13-7-3-1-4-8-13)25-15-12-24-19(26-18(15)16)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2/t15?,16-,17?,18+,19?,20-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEJLVYJUXVHIJN-MQFIESTFSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(C(C(O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2[C@@H]([C@@H](C([C@@H](O2)OCC3=CC=CC=C3)O)O)OC(O1)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50676259 |

Source

|

| Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

358.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl 4,6-O-Benzylidene-beta-D-galactopyranoside | |

CAS RN |

56341-65-2 |

Source

|

| Record name | Benzyl 4,6-O-benzylidene-alpha-L-erythro-hexopyranoside | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50676259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(4aR,6R,7R,8R,8aS)-6-Methoxy-2-phenylhexahydropyrano[3,2-d][1,3]dioxine-7,8-diol](/img/structure/B1139938.png)

![2-[4,5-Dihydroxy-6-(2-nitrophenoxy)oxan-3-yl]oxyoxane-3,4,5-triol](/img/structure/B1139954.png)